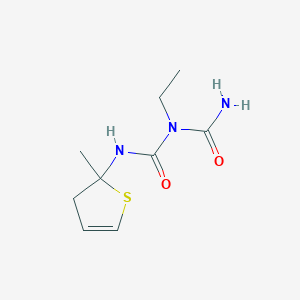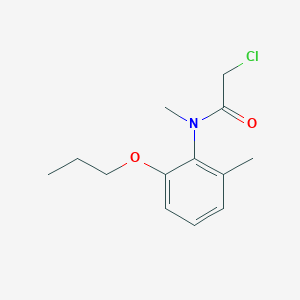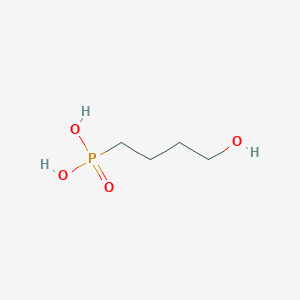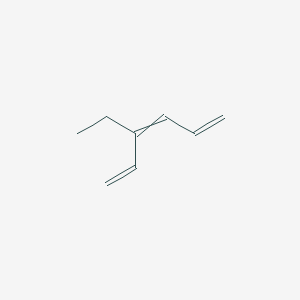
3-Ethylhexa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylhexa-1,3,5-triene is an organic compound with the molecular formula C8H12 It is a triene, meaning it contains three double bonds within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylhexa-1,3,5-triene can be achieved through various methods. One common approach involves the cycloaddition reactions of dichlorogermylene (GeCl2) with unsaturated organic compounds such as ethylene, buta-1,3-diene, and hexa-1,3,5-triene . Another method includes the aerobic boron Heck reaction, which enables the selective synthesis of 1,3-dienes and 1,3,5-trienes through C-C bond scission .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, would be optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-Ethylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may be used in the development of new pharmaceuticals or as probes in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethylhexa-1,3,5-triene involves its interaction with various molecular targets and pathways. For example, in cycloaddition reactions, the compound can form new cyclic structures through the interaction of its double bonds with other reactants . The specific pathways and targets would depend on the nature of the reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Hexa-1,3,5-triene: A similar triene with three double bonds but without the ethyl group.
Buta-1,3-diene: A simpler diene with two double bonds.
Ethylene: The simplest alkene with one double bond.
Uniqueness: 3-Ethylhexa-1,3,5-triene is unique due to the presence of an ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature distinguishes it from other trienes and dienes, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
79406-45-4 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
3-ethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-4-7-8(5-2)6-3/h4-5,7H,1-2,6H2,3H3 |
Clé InChI |
JZKZOXPQWTXRGD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


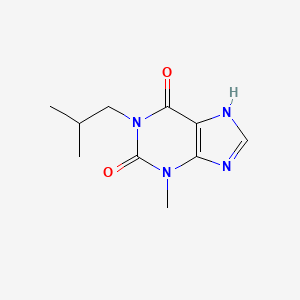
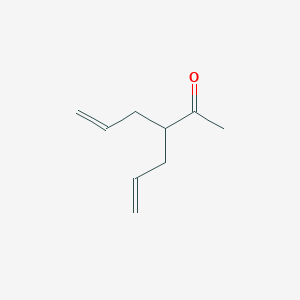
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)
![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
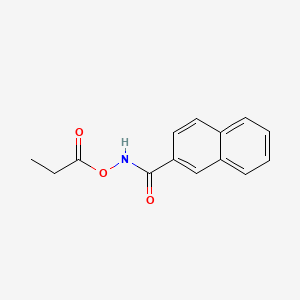
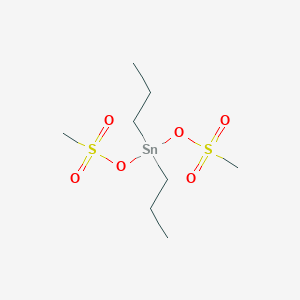
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)

![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)
